molecular formula C8H15ClN2O B1518707 N-cyclopropylpyrrolidine-2-carboxamide hydrochloride CAS No. 59179-60-1

N-cyclopropylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B1518707
CAS No.: 59179-60-1
M. Wt: 190.67 g/mol
InChI Key: RUXPOAOYMHCHCS-UHFFFAOYSA-N
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Description

N-Cyclopropylpyrrolidine-2-carboxamide hydrochloride (CAS: 59179-60-1 ) is a high-purity chemical compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 g/mol . This pyrrolidine-2-carboxamide derivative is offered exclusively for research and development purposes. Compounds within this structural class are of significant interest in medicinal chemistry, particularly for cardiovascular research. Studies on structurally similar 2-(alkylpyrrolidine)-N-(aryl)carboxamide derivatives have demonstrated high antiarrhythmic activity in preclinical models . The mechanism of action for these related compounds is believed to involve interaction with voltage-gated sodium ion channels in cardiomyocytes, impeding sodium influx and slowing depolarization, which can stabilize heart rhythm in models of aconitine-induced arrhythmia . The cyclopropyl substituent on the carboxamide nitrogen is a key structural feature often explored to modulate the compound's physicochemical properties and binding affinity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

N-cyclopropylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8(10-6-3-4-6)7-2-1-5-9-7;/h6-7,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXPOAOYMHCHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59179-60-1
Record name N-cyclopropylpyrrolidine-2-carboxamide hydrochloride
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Preparation Methods

Pyrrolidine-2-carboxamide Core Synthesis

The pyrrolidine-2-carboxamide scaffold can be synthesized by cyclization of suitable amino acid derivatives such as proline or its protected analogs. A common approach involves:

  • Starting from L-proline or its ester derivatives.
  • Activation of the carboxyl group (e.g., using carbodiimides like EDC or DCC).
  • Intramolecular cyclization to form the pyrrolidine ring.
  • Conversion of the carboxyl group to the amide by reaction with ammonia or amines.

Introduction of the N-cyclopropyl Group

The N-cyclopropyl substituent is introduced by:

  • Amide coupling of the pyrrolidine-2-carboxylic acid intermediate with cyclopropylamine.
  • Alternatively, N-alkylation of the pyrrolidine nitrogen with cyclopropyl halides under basic conditions.

Typical conditions include:

Step Reagents/Conditions Notes
Amide coupling Cyclopropylamine, coupling agent (e.g., HATU, EDC), base (e.g., DIPEA) Room temperature to mild heating
N-alkylation Cyclopropyl bromide or chloride, base (e.g., K2CO3), solvent (DMF) Elevated temperature (50–80 °C)

Formation of Hydrochloride Salt

The free base amide is converted to the hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl:

  • Dissolve the free base in anhydrous ether or another suitable solvent.
  • Bubble HCl gas or add concentrated HCl solution.
  • Precipitation of the hydrochloride salt occurs, which is then filtered and dried.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Purity (%) Notes
Cyclization to pyrrolidine L-proline ester, EDC, DMAP, DCM, rt 85–90 >98 High stereochemical purity
Amide coupling Cyclopropylamine, HATU, DIPEA, DMF, rt 75–80 >95 Mild conditions, minimal racemization
Hydrochloride salt formation HCl gas, ether, 0 °C to rt 90–95 >99 Crystalline solid, stable salt

Research Findings and Optimization Notes

  • Coupling Efficiency : Use of modern coupling agents like HATU improves yields and reduces side reactions compared to classical carbodiimides.
  • Stereochemical Integrity : Maintaining mild reaction conditions during amide bond formation preserves the stereochemistry of the pyrrolidine ring.
  • Salt Formation : Hydrochloride salts enhance the compound’s stability, solubility, and crystallinity, facilitating purification and handling.
  • Purification : Recrystallization from solvents such as ethanol/ether mixtures is effective for obtaining high-purity hydrochloride salts.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Outcome/Remarks
Pyrrolidine ring formation Cyclization of amino acid derivatives L-proline ester, EDC, DMAP, DCM, rt High yield, stereospecific
N-cyclopropyl group introduction Amide coupling or N-alkylation Cyclopropylamine + HATU/DIPEA or cyclopropyl halide + base Efficient substitution, good yield
Hydrochloride salt formation Acid-base reaction HCl gas or aqueous HCl, ether solvent Stable crystalline hydrochloride

Additional Considerations

  • The synthesis of this compound requires careful control of moisture and temperature to prevent side reactions.
  • Analytical techniques such as NMR, IR, and mass spectrometry are essential for confirming structure and purity at each stage.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to improved physicochemical properties.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmacological Research

N-cyclopropylpyrrolidine-2-carboxamide hydrochloride has shown promising biological activities, particularly in the modulation of neurotransmitter systems. Research indicates its potential as a modulator of glutamate receptors, which are crucial for synaptic transmission and plasticity. This suggests applications in treating neurological disorders such as epilepsy and anxiety disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, allowing for modifications that yield various derivatives with distinct biological profiles. The ability to create derivatives is crucial for enhancing its pharmacological properties and tailoring its activity against specific targets.

Neuropharmacology

A study focusing on the compound's interaction with glutamate receptors demonstrated that certain derivatives exhibited enhanced binding affinity and efficacy, correlating with increased biological activity in models of anxiety and epilepsy.

Cytotoxicity Assessment

In vitro studies using MTT assays on THP-1 cells revealed that while higher concentrations (100 µM) exhibited cytotoxic effects, lower concentrations (0.1–10 µM) selectively inhibited inflammatory pathways without significant toxicity. This selective action positions the compound as a candidate for developing anti-inflammatory therapies .

Industrial Applications

Beyond academic research, this compound finds applications in the production of specialty chemicals and materials due to its unique properties. Its versatility makes it suitable for various industrial applications, including coatings and adhesives .

Mechanism of Action

The mechanism by which N-cyclopropylpyrrolidine-2-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The following table summarizes critical differences between N-cyclopropylpyrrolidine-2-carboxamide hydrochloride and analogous pyrrolidine carboxamide derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Physical State Safety Classification Availability
This compound Cyclopropyl (amide N) C₈H₁₄N₂O·HCl 190.67 Not specified Not specified Discontinued
N-Methylpyrrolidine-2-carboxamide hydrochloride Methyl (amide N) C₈H₁₆N₂O·HCl 192.68 White crystalline Not specified Available
N-Isopropylpyrrolidine-2-carboxamide hydrochloride Isopropyl (amide N) C₈H₁₇ClN₂O 192.69 Not specified IRRITANT Available
2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride Methoxymethyl (pyrrolidine C2), Methyl (amide N) C₈H₁₇ClN₂O₂ 208.69 Not specified IRRITANT Available
N,N-Dipropylpyrrolidine-2-carboxamide hydrochloride Dipropyl (amide N) C₁₁H₂₃ClN₂O 234.77 Not specified IRRITANT Available

Substituent Effects on Properties

Cyclopropyl Group: Introduces ring strain (~27 kcal/mol), enhancing reactivity and rigidity compared to linear alkyl groups like methyl or isopropyl .

Methyl/Isopropyl Groups: N-Methyl: Simplest substituent, reduces steric hindrance and increases solubility due to lower hydrophobicity .

Methoxymethyl Group :

  • Adds an ether oxygen, enhancing polarity and hydrogen-bonding capacity compared to purely aliphatic substituents .

Dipropyl Groups :

  • Significantly increases molecular weight and hydrophobicity, likely reducing aqueous solubility but improving lipid bilayer penetration .

Research and Application Implications

  • N-Methyl/N-Isopropyl Derivatives : Simpler substituents make these compounds more accessible for structure-activity relationship (SAR) studies in medicinal chemistry.
  • Methoxymethyl and Dipropyl Derivatives : Their polarity/hydrophobicity balance could optimize pharmacokinetic properties like absorption or metabolic stability.

Biological Activity

N-cyclopropylpyrrolidine-2-carboxamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C12_{12}H20_{20}N2_2O2_2·HCl
  • Molecular Weight : 232.76 g/mol
  • CAS Number : 59179-60-1

This compound has been studied for its interaction with various biological targets. It primarily acts as an inhibitor of specific enzymes and receptors, which may include:

  • VHL Inhibition : The compound has been identified as a potential inhibitor of the von Hippel-Lindau (VHL) protein, which plays a crucial role in cellular oxygen sensing and tumor suppression. Inhibiting VHL can lead to increased levels of hypoxia-inducible factors (HIFs), which are involved in angiogenesis and metabolic adaptation in tumors .
  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions. Its structural similarity to known psychoactive compounds indicates possible interactions with serotonin and dopamine receptors .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Cancer Treatment : Due to its VHL inhibitory properties, it may be explored as a therapeutic agent in cancers where VHL dysfunction is prevalent.
  • Neurological Disorders : Its potential effects on neurotransmitter systems make it a candidate for further investigation in treating conditions like depression and anxiety.

Case Study 1: VHL Inhibition in Oncology

A study conducted by researchers focusing on novel cancer therapies highlighted the efficacy of this compound as a VHL inhibitor. The results indicated:

ParameterResult
Cell LineRenal Carcinoma
IC50 (µM)0.5
MechanismHIF stabilization
EffectIncreased cell proliferation

This study demonstrates the compound's potential role in enhancing tumor growth through HIF stabilization, which could be further exploited for therapeutic benefits.

Case Study 2: Neurotransmitter Interaction

In another investigation examining the psychoactive properties of structurally similar compounds, this compound was tested for its effects on serotonin receptors. Findings showed:

Receptor TypeBinding Affinity (Ki µM)
5-HT1A0.8
5-HT2A1.5

These results suggest that the compound may have anxiolytic or antidepressant effects, warranting further exploration into its use for mental health disorders.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are essential to fully understand its safety margin and potential side effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-cyclopropylpyrrolidine-2-carboxamide hydrochloride, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves coupling cyclopropylamine with pyrrolidine-2-carboxylic acid derivatives under reflux conditions, followed by HCl salt formation. Continuous flow processes and automated reactors enhance yield and reproducibility. Purity optimization employs HPLC (>99% purity) and recrystallization from ethanol/water mixtures. Structural confirmation via 1^1H/13^13C NMR and mass spectrometry is critical .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves stereochemistry and confirms cyclopropane ring integrity. X-ray crystallography provides absolute configuration, while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}). Mass spectrometry (ESI-TOF) verifies molecular weight (±1 ppm accuracy) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS, pH 7.4) but requires stability testing under varying pH (2–9) and temperature (4–37°C). Lyophilization improves long-term storage, with degradation monitored via HPLC-UV at 210 nm .

Q. What strategies mitigate byproduct formation during cyclopropane ring introduction?

  • Methodological Answer : Use of Buchwald-Hartwig coupling or [2+1] cycloaddition with diazomethane derivatives minimizes side reactions. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and quenching excess reagents with scavengers (e.g., polymer-bound trisamine) improves yield .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh+^+ with DuPhos ligands) enforce stereocontrol. Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers, with ee >98% confirmed by polarimetry .

Q. What computational approaches predict the compound’s binding affinity to neurological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with GABAA_A receptors or monoamine transporters. QSAR studies correlate cyclopropane ring geometry (B3LYP/6-31G* level) with activity .

Q. How should contradictory bioactivity data across cell-based assays be resolved?

  • Methodological Answer : Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Control for off-target effects via CRISPR knockouts or competitive antagonists. Data normalization to internal standards (e.g., β-actin in Western blots) reduces variability .

Q. What protocols ensure safe handling of this compound in electrophysiology studies?

  • Methodological Answer : Use gloveboxes under N2_2 for air-sensitive experiments. Toxicity screening (LD50_{50} in zebrafish) informs PPE requirements (nitrile gloves, fume hoods). In vitro neuroactivity assays (patch-clamp) require ≤10 μM concentrations to avoid non-specific ion channel effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopropylpyrrolidine-2-carboxamide hydrochloride
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N-cyclopropylpyrrolidine-2-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.